molecular formula C21H24N2O3S2 B14977699 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B14977699
M. Wt: 416.6 g/mol
InChI Key: XDEHYQZSBBVTMV-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl pyrroles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and thiophenes, which undergo sulfonylation, alkylation, and amide formation under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl pyrroles and thiophene derivatives, such as:

  • N-{4,5-dimethyl-3-[(4-chlorophenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide
  • N-{4,5-dimethyl-3-[(4-methoxyphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

Uniqueness

The uniqueness of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide lies in its specific structural features, such as the presence of the sulfonyl group and the thiophene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N2O3S2/c1-13(2)23-16(5)15(4)19(20(23)22-21(24)18-7-6-12-27-18)28(25,26)17-10-8-14(3)9-11-17/h6-13H,1-5H3,(H,22,24)

InChI Key

XDEHYQZSBBVTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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